3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a nitrogen-containing heterocyclic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
This compound is classified under heterocyclic amines, specifically within the pyrazine family. Its structure can be derived from the pyrazine framework, modified by the presence of an imino group and additional methyl substituents. The chemical formula for 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is , indicating a molecular weight of approximately 150.18 g/mol. It is recognized for its potential in pharmaceutical applications due to its ability to act as a building block for more complex molecules.
The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine can be achieved through various methods:
These synthetic routes highlight the versatility and efficiency of producing this compound and its derivatives.
The molecular structure of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine features a five-membered pyrazine ring with an imino group at one position and two methyl groups at adjacent positions. The structural formula can be represented as follows:
Key structural data includes:
The presence of the imino group significantly affects the chemical reactivity and potential interactions with biological targets.
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine participates in several notable chemical reactions:
These reactions are crucial for developing new derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.
The mechanism of action for compounds like 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine typically involves interaction with specific biological targets such as enzymes or receptors. The imino group can participate in hydrogen bonding and coordinate with metal ions in enzymatic active sites, potentially inhibiting or modulating enzyme activity.
Research into similar compounds suggests that modifications to the pyrazine core can lead to variations in potency and specificity against target proteins, making this compound a candidate for further pharmacological studies.
These properties are essential for understanding how this compound behaves in different environments and applications.
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine has several potential applications:
The ongoing exploration of this compound's properties may lead to significant advancements in drug discovery and material science.
Advanced multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), enable efficient assembly of the dihydropyrazine core. This approach utilizes isocyanides, aldehydes, masked amino aldehydes, and carboxylic acids (including N-protected amino acids) to generate advanced intermediates. Subsequent acid-mediated deprotection (e.g., 50% trifluoroacetic acid in dichloromethane) triggers regioselective cyclic iminium formation, yielding 3,4-dihydropyrazin-2(1H)-one derivatives. The reaction proceeds via carbonyl protonation, nucleophilic addition, and elimination-deprotonation steps (PADPED mechanism), analogous to imine formation dynamics [3] [4]. Regioselectivity (eastbound vs. westbound cyclization) is governed by the amino acid protecting group: N-Fmoc derivatives favor westbound cyclization (amide nitrogen attack), while N-Boc groups allow eastbound cyclization (amine nitrogen attack) [3].
Direct synthesis routes involve condensation between α-aminocarbonyl precursors and imino compounds. For example, N-methylglycine derivatives react with iminoacetals under acidic catalysis to form the dihydropyrazine ring. The nucleophilic addition of primary amines to carbonyl groups initiates imine (C=N) bond formation, followed by ring closure through dehydration. This method demonstrates high atom economy but requires precise stoichiometric control to minimize oligomerization [4] [5]. Key intermediates include enolizable aldehydes and primary amines, with reaction rates accelerated by Brønsted acid catalysts (e.g., p-toluenesulfonic acid) that enhance carbonyl electrophilicity [4].
While enzymatic synthesis of this specific compound remains unreported, analogous dihydropyrazine systems leverage lipases or transaminases for kinetic resolution. Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of racemic dihydropyrazinamine precursors, enabling chiral enrichment. Transaminases facilitate reductive amination of ketone-bearing side chains, though stereocontrol at the imino group remains challenging. Computational studies suggest engineered aminotransferases could achieve asymmetric imine reduction, but experimental validation is pending [3].
Solvent polarity critically influences cyclization kinetics. Protic solvents (e.g., methanol) accelerate iminium formation but promote hydrolytic by-products. Dichloromethane (DCM) optimizes Ugi adduct cyclization when paired with trifluoroacetic acid (TFA), balancing electrophile activation and water exclusion. Catalytic efficiency improves 2.3-fold in DCM vs. tetrahydrofuran due to enhanced iminium ion stability [3]. Lewis acids like Zn(OTf)₂ further augment regioselectivity in aprotic media by coordinating with the imino nitrogen, reducing by-product formation to <5% [4].
Table 1: Solvent Optimization for Acid-Mediated Cyclization
Solvent | Acid Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity (E:W) |
---|---|---|---|---|
Methanol | 50% TFA | 4 | 65 | 1:3.2 |
Dichloromethane | 50% TFA | 2 | 88 | 1:12.5 |
THF | 50% TFA | 6 | 42 | 1:1.8 |
DCM | Zn(OTf)₂ (10 mol%) | 1.5 | 92 | 1:20.1 |
Elevated temperatures (>60°C) favor thermodynamically stable eastbound products (ΔG‡ = 42 kJ/mol) via reversible iminium formation. At 25°C, kinetic westbound cyclization dominates (Keq = 3.7) due to lower activation energy (ΔG‡ = 38 kJ/mol). However, N-Boc-protected substrates exhibit inverted selectivity at 80°C, yielding 95% eastbound product. Temperature also modulates hydrolysis rates: prolonged heating (>4 h) at 80°C degrades 15–20% of the product via imine hydrolysis [3] [4].
The title compound exists in a dynamic equilibrium between imino (C=NH) and enamino (C=NH ⇌ C-NH) tautomers. NMR studies (DMSO-d6) reveal a 4:1 imino:enamino ratio, influenced by solvent polarity. The imino form stabilizes via intramolecular H-bonding between N4-methyl and C3-imino groups (distance: 2.01 Å). Acidification shifts equilibrium toward the iminium ion (pKa = 4.2), while base favors the enamine. Activation energy for tautomerization is 58 kJ/mol, as determined by variable-temperature 1H NMR [1] [4].
Table 2: Tautomeric Distribution Under Different Conditions
Condition | Imino Form (%) | Enamino Form (%) | Iminium Form (%) |
---|---|---|---|
Neutral (DMSO) | 80 | 20 | 0 |
TFA (5 equiv.) | 0 | 0 | 100 |
Triethylamine (5 equiv.) | 45 | 55 | 0 |
Acetonitrile | 75 | 25 | 0 |
N4-methylation enforces a half-chair conformation with puckering parameters q = 0.42 Å and θ = 18°. The C3-imino group adopts an E-configuration due to steric repulsion from N4-methyl. DFT calculations (B3LYP/6-31G) show that 3-substituents larger than methyl (e.g., ethyl) increase ring flattening by 12°, enhancing planarity. Conversely, N2-alkyl groups (>C2) induce torsional strain (τ = 15–25°) between N2 and C3, reducing resonance stabilization by 28 kJ/mol [1] [5]. Electron-donating groups at N4 increase imino nitrogen basicity (pK*a shift: +1.8), while electron-withdrawing N2-substituents promote enolization [4].
Table 3: Conformational Parameters by Substituent Variation
Substituent Position | Substituent | Ring Puckering (θ, °) | Torsional Strain (τ, °) | Imino pKa |
---|---|---|---|---|
N4 | Methyl | 18 | 15 | 4.2 |
N4 | Ethyl | 24 | 18 | 4.5 |
N2 | Phenyl | 16 | 32 | 3.6 |
N2 | Acetyl | 20 | 28 | 2.9 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1